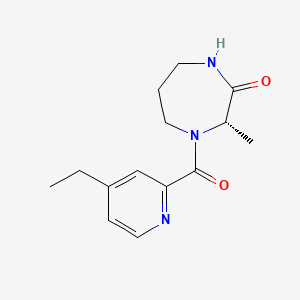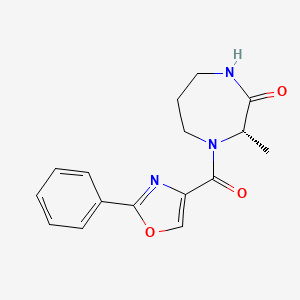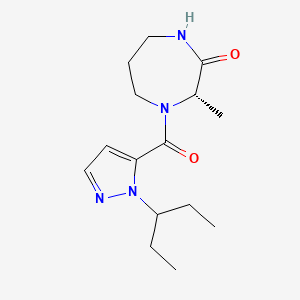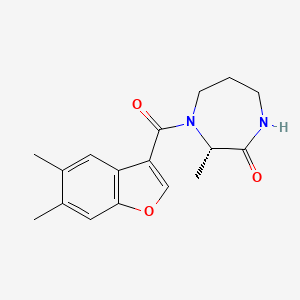
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one, also known as EMD 386088, is a synthetic compound that belongs to the class of diazepanone derivatives. It has been found to have potential applications in scientific research, particularly in the field of neuroscience.
作用机制
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 acts as a positive allosteric modulator of the α7 nAChR. This means that it binds to a site on the receptor that is separate from the site where the neurotransmitter acetylcholine binds, and enhances the activity of the receptor in response to acetylcholine. The α7 nAChR is known to play a crucial role in cognitive function, and its dysfunction has been implicated in the development of cognitive disorders such as Alzheimer's disease. By enhancing the activity of the α7 nAChR, this compound 386088 has the potential to improve cognitive function and alleviate symptoms of cognitive disorders.
Biochemical and Physiological Effects:
This compound 386088 has been found to have a number of biochemical and physiological effects. In animal models, it has been shown to enhance cognitive function, as well as improve memory and learning. It has also been found to have neuroprotective effects, protecting neurons from damage and death. In addition, this compound 386088 has been found to have anti-inflammatory effects, reducing inflammation in the brain.
实验室实验的优点和局限性
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 has a number of advantages for lab experiments. It is a synthetic compound that can be easily synthesized and purified, making it readily available for research purposes. It has also been shown to have potent and selective effects on the α7 nAChR, making it a useful tool for studying the role of this receptor in cognitive function and cognitive disorders. However, there are also limitations to its use in lab experiments. For example, it has not yet been extensively studied in humans, and its safety and efficacy in humans are not yet fully understood.
未来方向
There are a number of future directions for research on (3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088. One area of interest is its potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease. Further research is needed to determine its safety and efficacy in humans, as well as to optimize dosing and delivery methods. Another area of interest is its potential as a tool for studying the role of the α7 nAChR in cognitive function and cognitive disorders. Further research is needed to fully understand its mechanism of action and its effects on the brain. Finally, there is interest in developing new compounds based on the structure of this compound 386088 that may have improved potency, selectivity, and safety profiles.
合成方法
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 can be synthesized through a multi-step process starting from 4-ethylpyridine-2-carboxylic acid. The first step involves the conversion of the carboxylic acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 3-methyl-1,4-diazepan-2-one in the presence of a base such as triethylamine to yield this compound 386088. The final product can be purified using column chromatography.
科学研究应用
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one 386088 has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to act as a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (nAChR), which is a ligand-gated ion channel that plays a crucial role in cognitive function. This compound 386088 has been found to enhance the activity of the α7 nAChR, leading to improved cognitive function in animal models. This has led to interest in its potential therapeutic applications for the treatment of cognitive disorders such as Alzheimer's disease.
属性
IUPAC Name |
(3S)-4-(4-ethylpyridine-2-carbonyl)-3-methyl-1,4-diazepan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2/c1-3-11-5-7-15-12(9-11)14(19)17-8-4-6-16-13(18)10(17)2/h5,7,9-10H,3-4,6,8H2,1-2H3,(H,16,18)/t10-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGNRAADCZMFYSV-JTQLQIEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCNC(=O)C2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=NC=C1)C(=O)N2CCCNC(=O)[C@@H]2C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3S)-4-[1-(2-fluorophenyl)pyrazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352289.png)
![(3S)-3-methyl-4-[2-(5-methyl-1-phenyltriazol-4-yl)acetyl]-1,4-diazepan-2-one](/img/structure/B7352297.png)
![(3S)-4-[6-(furan-2-yl)-2-methylpyridine-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352305.png)
![(3S)-4-[4-(3,5-dimethylpyrazol-1-yl)-3-fluorobenzoyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352319.png)
![(3S)-3-methyl-4-[4-(2-oxopyridin-1-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352326.png)
![(3S)-4-[2-(2-fluorophenyl)-5-methyl-1,3-oxazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352332.png)

![(3S)-3-methyl-4-[4-(2-methyl-1,3-thiazol-4-yl)butanoyl]-1,4-diazepan-2-one](/img/structure/B7352341.png)

![(3S)-4-[2-(3-fluoropyridin-2-yl)-1,3-thiazole-4-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352351.png)
![(3S)-3-methyl-4-[5-methyl-1-(oxan-4-yl)pyrazole-4-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352355.png)
![(3S)-3-methyl-4-[5-methyl-1-(4-methylphenyl)pyrazole-3-carbonyl]-1,4-diazepan-2-one](/img/structure/B7352370.png)

![(3S)-4-[5-(difluoromethoxy)-1-methylpyrazole-3-carbonyl]-3-methyl-1,4-diazepan-2-one](/img/structure/B7352376.png)